

# In-Depth Technical Guide: Molecular Structure and Characterization of CAS 94087-58-8

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## Compound of Interest

Compound Name: *Einecs 301-950-1*

Cat. No.: *B12695141*

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## Introduction

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and characterization of the compound identified by CAS number 94087-58-8. This molecule, 4-methoxy-2-methyl-2-butanethiol, is a volatile sulfur compound recognized for its potent aroma, contributing to the characteristic scent of various natural products. While primarily utilized in the flavor and fragrance industries, a thorough understanding of its chemical and physical properties is essential for researchers in various fields, including food science, analytical chemistry, and toxicology.

## Molecular Identity and Structure

The compound with CAS number 94087-58-8 is chemically known as 4-methoxy-2-methyl-2-butanethiol.<sup>[1][2]</sup> Its structure features a tertiary thiol group and an ether functional group.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	94087-58-9	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	4-methoxy-2-methylbutane-2-thiol	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C6H14OS	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Canonical SMILES	<chem>CC(C)(CCOC)S</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C6H14OS/c1-6(2,8)4-5-7-3/h8H,4-5H2,1-3H3	<a href="#">[1]</a> <a href="#">[3]</a>
InChIKey	XVHGKKGBUDMTIQ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

Molecular Structure:

Caption: 2D structure of 4-methoxy-2-methyl-2-butanethiol.

## Physicochemical Properties

The physicochemical properties of 4-methoxy-2-methyl-2-butanethiol are summarized below. These properties are critical for its handling, analysis, and understanding its behavior in various matrices.

Table 2: Physicochemical Data

Property	Value	Unit	Source(s)
Molecular Weight	134.24	g/mol	[1][3][4]
Physical Description	Colorless liquid	-	[1]
Boiling Point	159.0 - 160.0	°C (at 760 mmHg)	[1]
Density	0.915	g/mL (at 20 °C)	
Refractive Index	1.451	n <sub>20/D</sub>	
Flash Point	48.89	°C	[2]
Solubility	Insoluble in water; soluble in ethanol	-	[1]
logP (Octanol/Water)	1.825 (estimated)	-	[2]
Odor Threshold	0.03 - 0.06	ppb (in oil)	[2]

## Experimental Protocols for Characterization

Detailed experimental protocols for the synthesis and characterization of 4-methoxy-2-methyl-2-butanethiol are not readily available in peer-reviewed literature. However, based on the analysis of similar volatile sulfur compounds, the following methodologies are proposed.

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile and semi-volatile compounds.

Objective: To confirm the identity and purity of 4-methoxy-2-methyl-2-butanethiol.

Methodology:

- **Sample Preparation:** Dilute the neat compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 µg/mL.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
- GC Conditions:
  - Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).[3]
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp at 5 °C/min to 250 °C, and hold for 5 minutes.
  - Injection Volume: 1  $\mu$ L (splitless mode).
- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Mass Range: m/z 35-350.
- Data Analysis: The identity of the compound is confirmed by comparing the acquired mass spectrum and retention time with a reference standard or a spectral library (e.g., NIST). Purity is estimated by the relative area of the chromatographic peak.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. While public spectral data is limited, a plausible protocol is described.

Objective: To confirm the molecular structure of 4-methoxy-2-methyl-2-butanethiol.

Methodology:

- **Sample Preparation:** Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in an NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a carbon NMR spectrum using a proton-decoupled pulse sequence.
  - Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2 s.
- **Data Analysis:** Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the expected functional groups and their connectivity.

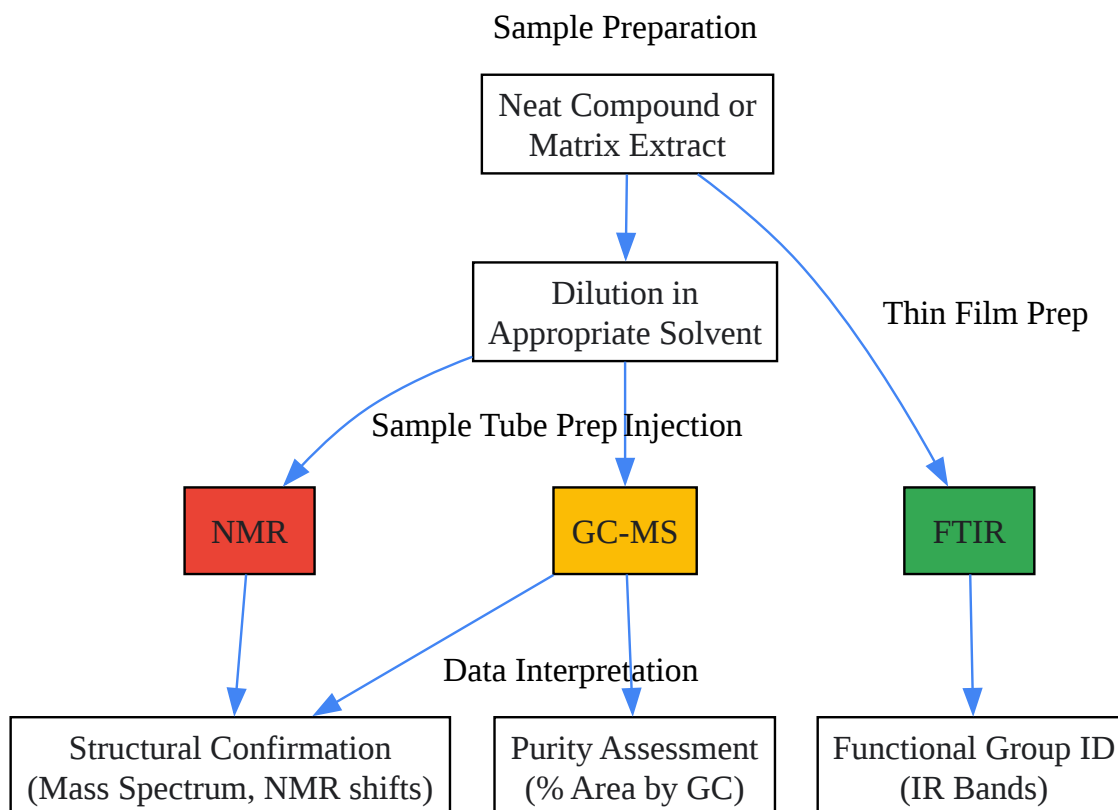
## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

**Objective:** To identify the characteristic functional groups of 4-methoxy-2-methyl-2-butanethiol.

**Methodology:**

- **Sample Preparation:** Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** A standard FTIR spectrometer.
- **Acquisition:** Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands for S-H (thiol), C-S, C-O (ether), and C-H bonds. A vapor phase IR spectrum is also available for reference.<sup>[5]</sup>



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Caption: General workflow for the characterization of a volatile compound.

## Biological Activity and Signaling Pathways

Current scientific literature does not indicate that 4-methoxy-2-methyl-2-butanethiol is involved in any specific biological signaling pathways relevant to drug development. Its primary biological effect is its potent aroma, which is perceived by the olfactory system. It is classified as a flavoring agent and has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".<sup>[1]</sup> Its applications are primarily in the food and fragrance industries.<sup>[6]</sup>

## Conclusion

CAS 94087-58-8, identified as 4-methoxy-2-methyl-2-butanethiol, is a well-characterized volatile sulfur compound with significant applications in the flavor and fragrance sector. This guide has provided a detailed summary of its molecular structure and key physicochemical properties based on available data. While specific, published, step-by-step experimental protocols for its synthesis and characterization are scarce, this document outlines plausible and standard analytical methodologies for its identification and purity assessment. For researchers in drug development, it is important to note the current lack of evidence for its involvement in biological signaling pathways beyond olfaction.

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